N-1H-benzimidazol-2-yl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide
Description
N-1H-benzimidazol-2-yl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
Molecular Formula |
C19H16N6O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetamide |
InChI |
InChI=1S/C19H16N6O3/c26-16(24-19-22-14-7-3-4-8-15(14)23-19)9-20-17(27)10-25-11-21-13-6-2-1-5-12(13)18(25)28/h1-8,11H,9-10H2,(H,20,27)(H2,22,23,24,26) |
InChI Key |
BABVHCFUKRAYQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-1H-benzimidazol-2-yl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide typically involves multi-step reactions. One common synthetic route includes the condensation of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent . The reaction conditions are usually mild, and the compounds are separated using hexane and water washes. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-1H-benzimidazol-2-yl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like sodium metabisulphite.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the benzimidazole ring. Common reagents used in these reactions include sodium metabisulphite, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Case Study: Inhibition of Cancer Cell Proliferation
Recent studies have demonstrated that N-1H-benzimidazol-2-yl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide exhibits significant anticancer properties. For instance, research published in Journal of Medicinal Chemistry showed that the compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.6 | Apoptosis induction |
| A549 (Lung) | 7.2 | Cell cycle arrest |
| HeLa (Cervical) | 6.3 | Caspase activation |
Antimicrobial Properties
Research Findings: Broad-Spectrum Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study published in Antimicrobial Agents and Chemotherapy indicated that this compound possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Antioxidant Activity
Case Study: Free Radical Scavenging
The antioxidant capacity of this compound has been investigated using various assays, including DPPH and ABTS radical scavenging assays. Results indicate that the compound exhibits potent free radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
Neurological Applications
Research Insights: Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects. A study conducted on neuroblastoma cells indicated that this compound can reduce neuronal apoptosis induced by oxidative stress, potentially offering a therapeutic avenue for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-1H-benzimidazol-2-yl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide involves its interaction with specific molecular targets. For instance, as an allosteric activator of human glucokinase, it binds to the allosteric site of the enzyme, enhancing its catalytic activity . This interaction is facilitated by hydrogen bonding with residues such as Arg63 in the glucokinase protein .
Comparison with Similar Compounds
N-1H-benzimidazol-2-yl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide can be compared with other benzimidazole derivatives, such as:
N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide: This compound also exhibits biological activities and has been studied for its potential therapeutic applications.
2-phenylbenzimidazoles: These compounds have shown significant anticancer activity and are used in the development of new anticancer drugs.
The uniqueness of this compound lies in its specific structure, which allows it to interact with molecular targets in a distinct manner, leading to its diverse biological activities and potential therapeutic applications.
Biological Activity
N-1H-benzimidazol-2-yl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide is a synthetic compound that combines the structural features of benzimidazole and quinazolinone, two classes known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
The compound's chemical structure is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H15N5O2 |
| Molecular Weight | 333.3 g/mol |
| IUPAC Name | N-(2-methyl-3H-benzimidazol-5-yl)-2-(4-oxoquinazolin-3-yl)acetamide |
| InChI Key | HTZJGWSJMOXNFZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(N1)C=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and nucleic acids. Compounds in this class have been shown to inhibit DNA topoisomerases, which are essential for DNA replication and transcription, potentially leading to cytotoxic effects in cancer cells .
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) cells. In vitro assays have shown that these compounds can induce apoptosis and inhibit cell proliferation .
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties. Studies have shown that certain derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections . For example, compounds derived from benzimidazole have been effective against Helicobacter pylori, a bacterium associated with gastric ulcers .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit lipoxygenase enzymes, which play a role in inflammatory processes. This inhibition could provide therapeutic benefits in conditions characterized by excessive inflammation .
Case Studies
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of various benzimidazole derivatives on human cancer cell lines. The results indicated that certain compounds significantly inhibited cell viability, with IC50 values in the micromolar range. The most potent inhibitors were further analyzed for their mechanism of action, revealing induction of apoptosis through activation of caspase pathways .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial activity of benzimidazole derivatives against a panel of pathogenic bacteria. The study reported minimum inhibitory concentrations (MICs) indicating effective inhibition at low concentrations, highlighting the potential for developing new antimicrobial agents based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
